An Examination of the Physicochemical Landscape of 1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one: A Case of Undisclosed Properties
An Examination of the Physicochemical Landscape of 1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one: A Case of Undisclosed Properties
An extensive review of publicly accessible scientific literature and chemical databases reveals a significant information gap regarding the physical properties of 1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one. Despite its structural relationship to well-characterized compounds, specific experimental data for this particular fluorinated ketone, including its melting point, boiling point, density, and solubility, remain largely unreported. This guide will, therefore, address the available information on closely related analogs and isomers to provide a predictive context for its potential characteristics, while highlighting the current void in empirical data.
The Challenge of Data Scarcity
For researchers, scientists, and drug development professionals, access to precise physical property data is fundamental for experimental design, process development, and computational modeling. In the case of 1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one, the absence of a dedicated entry in major chemical databases, including a specific CAS number, presents a primary obstacle. Searches for synthetic procedures that would typically include characterization data have also proven fruitless. This situation suggests that the compound may be a novel or niche substance with limited public research.
Insights from Analogous and Isomeric Structures
To approximate the potential physical properties of the target compound, it is instructive to examine its non-fluorinated counterpart, 4-hydroxy-4-methyl-2-pentanone (commonly known as diacetone alcohol), and a structural isomer, 1,1,1,5,5,5-Hexafluoro-2-hydroxy-2-methylpentan-4-one .
The Non-Fluorinated Analog: 4-Hydroxy-4-methyl-2-pentanone (Diacetone Alcohol)
Diacetone alcohol (CAS No. 123-42-2) is a well-documented organic compound with a wide range of industrial applications. Its physical properties are extensively characterized and offer a baseline for understanding the influence of fluorination.
Table 1: Physical Properties of 4-Hydroxy-4-methyl-2-pentanone
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | |
| Molecular Weight | 116.16 g/mol | |
| Melting Point | -44 °C | |
| Boiling Point | 168 °C | |
| Density | 0.938 g/cm³ at 20 °C | |
| Flash Point | 58 °C | |
| Vapor Pressure | 1.1 hPa at 20 °C | |
| Refractive Index | n20/D 1.423 |
The presence of two trifluoromethyl groups in 1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one is expected to significantly alter these properties. The high electronegativity of fluorine atoms typically leads to a decrease in boiling point due to reduced intermolecular hydrogen bonding, while increasing density and volatility.
A Structural Isomer: 1,1,1,5,5,5-Hexafluoro-2-hydroxy-2-methylpentan-4-one
Data for the isomeric compound, 1,1,1,5,5,5-Hexafluoro-2-hydroxy-2-methylpentan-4-one (CAS No. 649-65-0), provides a closer, albeit imperfect, proxy. While the positions of the hydroxyl and methyl groups are different, the overall atomic composition is identical, offering valuable clues.
Table 2: Physical Properties of 1,1,1,5,5,5-Hexafluoro-2-hydroxy-2-methylpentan-4-one
| Property | Value | Source |
| Molecular Formula | C₆H₆F₆O₂ | |
| Molecular Weight | 224.1 g/mol | |
| Melting Point | 24-25 °C | |
| Boiling Point | 176.967 °C at 760 mmHg | |
| Density | 1.446 g/cm³ | |
| Flash Point | 60.828 °C | |
| Vapor Pressure | 0.323 mmHg at 25 °C | |
| Refractive Index | 1.338 |
The higher boiling point of this isomer compared to diacetone alcohol, despite the presence of fluorine, is noteworthy and may be attributed to a combination of factors including molecular symmetry and dipole-dipole interactions. It is plausible that the target compound, 1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one, would exhibit properties within a similar range.
Projected Characteristics and Experimental Considerations
Based on the available data for related compounds, we can project the following for 1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one:
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Molecular Weight: Approximately 224.1 g/mol .
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State: Likely a liquid or low-melting solid at room temperature.
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Density: Expected to be significantly higher than water, likely in the range of 1.4-1.5 g/cm³.
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Solubility: The presence of the hydroxyl group may impart some aqueous solubility, while the fluorinated alkyl chains would favor solubility in organic solvents.
Experimental Workflow for Characterization
For researchers who synthesize or acquire this compound, a systematic characterization is paramount. The following workflow outlines the essential experimental protocols.
Caption: A generalized experimental workflow for the characterization of a novel chemical compound.
Spectroscopic Verification
Confirmation of the chemical structure of 1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one would rely on a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show signals for the methyl and methylene protons, with their chemical shifts influenced by the adjacent electron-withdrawing trifluoromethyl and carbonyl groups. ¹⁹F NMR would provide characteristic signals for the trifluoromethyl groups. ¹³C NMR would confirm the carbon skeleton.
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Infrared (IR) Spectroscopy: Key vibrational bands would include a strong absorption for the C=O (ketone) stretch, a broad O-H (hydroxyl) stretch, and strong C-F stretching absorptions.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of trifluoromethyl groups.
Conclusion and Future Outlook
While a comprehensive technical guide on the physical properties of 1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one cannot be constructed at this time due to a lack of available data, an analysis of its non-fluorinated analog and a structural isomer provides a valuable framework for estimating its characteristics. The significant impact of hexafluorination on the properties of the parent molecule is evident.
For the scientific and drug development communities, the synthesis and thorough characterization of this compound would be a valuable contribution to the field of fluorinated organic chemistry. The publication of its physical and spectroscopic data would enable its broader application in research and development. Until such data becomes publicly available, researchers must rely on predictive methods and careful experimental determination.
References
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LookChem. 1,1,1,5,5,5-HEXAFLUORO-2-HYDROXY-2-METHYLPENTAN-4-ONE. [Link]
